molecular formula C16H26ClNO B14286367 N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine CAS No. 137785-16-1

N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine

Cat. No.: B14286367
CAS No.: 137785-16-1
M. Wt: 283.83 g/mol
InChI Key: JICHXRNXTCDPEG-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is an organic compound that belongs to the class of amines This compound features a chlorophenoxy group attached to an ethyl chain, which is further connected to an octan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with octan-1-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ethyl and octan-1-amine chains contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorophenoxy)ethyl]octan-1-amine
  • N-[2-(2-Chlorophenoxy)ethyl]hexan-1-amine
  • N-[2-(2-Chlorophenoxy)ethyl]decan-1-amine

Uniqueness

N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is unique due to its specific combination of a chlorophenoxy group with an octan-1-amine chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

CAS No.

137785-16-1

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]octan-1-amine

InChI

InChI=1S/C16H26ClNO/c1-2-3-4-5-6-9-12-18-13-14-19-16-11-8-7-10-15(16)17/h7-8,10-11,18H,2-6,9,12-14H2,1H3

InChI Key

JICHXRNXTCDPEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCOC1=CC=CC=C1Cl

Origin of Product

United States

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